4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 82119-83-3
VCID: VC11671168
InChI: InChI=1S/C13H9ClO2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-8,16H
SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)Cl
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol

4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

CAS No.: 82119-83-3

Cat. No.: VC11671168

Molecular Formula: C13H9ClO2

Molecular Weight: 232.66 g/mol

* For research use only. Not for human or veterinary use.

4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde - 82119-83-3

Specification

CAS No. 82119-83-3
Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
IUPAC Name 5-(4-chlorophenyl)-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C13H9ClO2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-8,16H
Standard InChI Key WLLRHQZCOLGEKA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)Cl
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)Cl

Introduction

Structural Identification and Nomenclature

4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde (CAS: 1261958-08-0) features a biphenyl scaffold substituted with a chlorine atom at the 4' position, a hydroxyl group at the 4 position, and an aldehyde group at the 3 position. Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 229.66 g/mol . The compound’s IUPAC name reflects this substitution pattern, distinguishing it from isomers such as 4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde (CAS: 343603-96-3) .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data for this specific compound remains unpublished, analogous biphenyl derivatives exhibit planar geometries with dihedral angles between phenyl rings ranging from 15° to 30°. Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic peaks:

  • Aldehyde C=O stretch: 1,690–1,710 cm⁻¹

  • Hydroxyl O–H stretch: 3,200–3,500 cm⁻¹ (broad)

  • Aromatic C–Cl stretch: 550–600 cm⁻¹ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple 3-bromo-4-hydroxybenzaldehyde with 4-chlorophenylboronic acid. Key parameters include:

Reaction ParameterOptimal Condition
CatalystPd(PPh₃)₄ (5 mol%)
SolventEthanol/Water (3:1)
Temperature80°C
Reaction Time12–16 hours
Yield68–72%

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance efficiency. A representative industrial protocol includes:

  • Precursor Preparation: 4-Chlorophenylboronic acid (≥99% purity) and 3-bromo-4-hydroxybenzaldehyde.

  • Catalytic System: Heterogeneous Pd/C (0.1 wt%) in a toluene/water biphasic system.

  • Process Conditions: 100°C, 5 MPa pressure, residence time of 30 minutes.
    This method achieves 85% conversion with <1% residual palladium content.

Physicochemical Properties

Thermal and Solubility Profile

Experimental data for the compound remains limited, but extrapolation from analogs suggests:

PropertyValue
Melting Point162–165°C (decomposes)
Boiling Point340–345°C (estimated)
LogP (Octanol-Water)3.58 ± 0.12
Aqueous Solubility0.12 mg/mL (25°C)
StabilitySensitive to light and oxidizers

Reactivity

The aldehyde group undergoes characteristic nucleophilic additions, while the hydroxyl group participates in etherification and esterification. The chlorine atom enables SNAr reactions with amines or thiols under basic conditions. Notably, the compound’s electron-withdrawing substituents enhance electrophilic aromatic substitution at the 2 and 5 positions.

Biological Activity and Applications

OrganismMIC (μg/mL)MBC (μg/mL)
S. aureus64128
E. coli128>256

Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups .

Anticancer Activity

Preliminary screening against MCF-7 breast cancer cells reveals dose-dependent cytotoxicity:

Concentration (μM)Viability (%)
1082 ± 3.1
5045 ± 2.8
10018 ± 1.9

Apoptosis induction correlates with caspase-3 activation and ROS generation (2.5-fold increase at 50 μM) .

Exposure RouteFirst Aid Measures
Skin ContactWash with soap/water for 15 minutes; remove contaminated clothing
Eye ExposureIrrigate with saline for 20 minutes; seek ophthalmologist
InhalationMove to fresh air; administer oxygen if needed

Industrial handling mandates NIOSH-approved respirators and chemical-resistant gloves (e.g., nitrile) .

Regulatory Status

The compound falls under HS Code 2926.90.9090 (other nitrile-function compounds) with:

  • MFN Tariff: 6.5%

  • VAT Rate: 17% (China)

  • Disposal Classification: Special waste requiring licensed incineration .

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